3-[(2S)-1-(3-phenylprop-2-yn-1-yl)piperidin-2-yl]pyridine
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Overview
Description
(2S)-1-(3-PHENYL-2-PROPYNYL)-2-(3-PYRIDYL)HEXAHYDROPYRIDINE is a complex organic compound that features a hexahydropyridine ring substituted with phenyl, propynyl, and pyridyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3-PHENYL-2-PROPYNYL)-2-(3-PYRIDYL)HEXAHYDROPYRIDINE likely involves multi-step organic reactions. A common approach might include:
Formation of the hexahydropyridine ring: This could be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenyl and propynyl groups: These groups could be introduced via substitution reactions using reagents like phenylacetylene and propargyl bromide.
Attachment of the pyridyl group: This might involve a coupling reaction, such as a Suzuki or Heck reaction, using a pyridyl halide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions might reduce alkyne groups to alkenes or alkanes.
Substitution: The aromatic rings could participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium amide.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones, while reduction could produce alkanes.
Scientific Research Applications
Chemistry
The compound could be used as a building block in organic synthesis, contributing to the development of new materials or pharmaceuticals.
Biology
In biological research, it might be studied for its interactions with enzymes or receptors, potentially leading to new insights into biochemical pathways.
Medicine
If the compound exhibits biological activity, it could be investigated as a potential therapeutic agent for diseases such as cancer or neurological disorders.
Industry
In industrial applications, the compound might be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(3-Phenyl-2-propynyl)-2-(3-pyridyl)piperidine
- (2S)-1-(3-Phenyl-2-propynyl)-2-(3-pyridyl)pyrrolidine
Uniqueness
The unique combination of substituents on the hexahydropyridine ring might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds. Comparative studies would highlight differences in potency, selectivity, and stability.
Properties
Molecular Formula |
C19H20N2 |
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Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-[(2S)-1-(3-phenylprop-2-ynyl)piperidin-2-yl]pyridine |
InChI |
InChI=1S/C19H20N2/c1-2-8-17(9-3-1)10-7-15-21-14-5-4-12-19(21)18-11-6-13-20-16-18/h1-3,6,8-9,11,13,16,19H,4-5,12,14-15H2/t19-/m0/s1 |
InChI Key |
VXZCEWJRUHZDHY-IBGZPJMESA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C2=CN=CC=C2)CC#CC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC#CC3=CC=CC=C3 |
Origin of Product |
United States |
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